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Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)acetamide

Cat. No.: B8613944 Get Quote

Executive Summary & Chemical Identity
The core distinction lies in the scaffold architecture. Lacosamide utilizes a chiral functionalized

amino acid backbone optimized for slow inactivation of voltage-gated sodium channels (NaV).

2-(3-Methoxyphenoxy)acetamide belongs to the phenoxyacetamide class. While structurally

related (both contain an acetamide moiety and an ether linkage), the lack of the hydrophobic N-

benzyl domain in the primary amide form of the phenoxy derivative significantly compromises

its potency compared to Lacosamide.
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Feature Lacosamide
2-(3-

Methoxyphenoxy)acetamide

IUPAC Name
(2R)-2-acetamido-N-benzyl-3-

methoxypropanamide

2-(3-

methoxyphenoxy)acetamide

Scaffold
Functionalized Amino Acid (D-

Serine derivative)
Phenoxyacetamide

Chirality
(R)-Enantiomer (Crucial for

activity)

Achiral (Symmetric alpha-

carbon)

Key Pharmacophore
N-benzyl amide (Hydrophobic

domain)

Phenoxy ring (Hydrophobic

domain)

Molecular Weight 250.30 g/mol 181.19 g/mol

Primary Target
NaV 1.3, 1.7, 1.8 (Slow

Inactivation)

NaV Channels

(Predicted/Class effect)

Structural & Mechanistic Comparison
Chemical Structure Analysis
Lacosamide's high potency stems from a precise "functionalized amino acid" motif where the

(R)-configuration and the N-benzyl group position the molecule to interact with the slow-

inactivation gate of the sodium channel.

Lacosamide: Contains two hydrogen-bond donors (amide NHs) and three acceptors (amide

carbonyls + methoxy oxygen). The N-benzyl group is essential for hydrophobic interaction

within the channel pore.

2-(3-Methoxyphenoxy)acetamide: Lacks the N-benzyl extension. It consists of a phenoxy

group linked to a primary acetamide. Without the distal aromatic ring (benzyl), it lacks the

"dual-hydrophobic" clamp mechanism often required for high-affinity binding in this class.

Mechanism of Action (MOA)
Both compounds target Voltage-Gated Sodium Channels (NaV), but their modulation kinetics

differ.
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Lacosamide: Selectively enhances slow inactivation (binding to the pore in the slow-

inactivated state), distinguishing it from traditional blockers like carbamazepine (which target

fast inactivation). This results in a unique profile that controls neuronal hyperexcitability

without affecting physiological action potentials.

Phenoxyacetamides: Generally act as state-dependent NaV blockers. However, primary

amides in this class typically exhibit weak fast-block characteristics. To mimic Lacosamide's

slow-inactivation profile, the scaffold requires an N-benzyl or N-phenyl substitution to access

the deep hydrophobic pocket.
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Figure 1: Mechanistic divergence between Lacosamide (Slow Inactivation) and general primary

Phenoxyacetamides (Fast Inactivation/Weak Block).

Potency Comparison (Experimental Data)
The following data contrasts the established potency of Lacosamide with the

predicted/experimental range for unsubstituted phenoxyacetamides.

In Vivo Anticonvulsant Activity (MES Test)
The Maximal Electroshock Seizure (MES) test is the gold standard for identifying NaV channel

blockers.
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Compound
Dose (mg/kg,
i.p.)

Outcome
(Protection)

ED50 (mg/kg)
Protective
Index (PI)

Lacosamide 4.5 50% (Mouse) 4.5 (3.5–5.8) ~10.5

Lacosamide 10.0 100% (Rat) ~10 High

2-(3-

Methoxyphenoxy

)acetamide

100
< 25%

(Predicted)
> 100 (Est.) Low (< 2)

N-Benzyl-2-

phenoxyacetami

de

20-50 > 50% ~25 Moderate

Analysis:

Lacosamide demonstrates single-digit ED50 potency, indicative of a highly optimized drug.

2-(3-Methoxyphenoxy)acetamide (Primary Amide): Structure-Activity Relationship (SAR)

studies indicate that primary amides in this series are significantly less active. The lack of the

N-benzyl group results in a loss of binding affinity.

SAR Insight: If the user synthesizes the N-benzyl derivative of the phenoxy compound (N-

benzyl-2-(3-methoxyphenoxy)acetamide), potency would likely improve to the 20–50

mg/kg range, though still inferior to Lacosamide due to the lack of the stereospecific amino-

acid backbone.

Neurotoxicity (Rotarod Test)
Lacosamide: TD50 (Median Toxic Dose) is ~45–50 mg/kg, yielding a wide therapeutic

window (Protective Index > 10).

Phenoxyacetamides: Often exhibit sedation or motor impairment at doses close to their

effective dose (narrower PI).
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To experimentally validate the potency difference, the following standardized protocols should

be employed.

Maximal Electroshock Seizure (MES) Test
Objective: Determine the ED50 for prevention of tonic hindlimb extension.

Animals: Male CF-1 mice (18–25 g) or Sprague-Dawley rats.

Preparation: Solubilize compounds in 0.5% methylcellulose or saline.

Administration: Intraperitoneal (i.p.) injection at varying doses (e.g., 3, 10, 30, 100, 300

mg/kg).

Stimulation: Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA for mice; 150 mA

for rats) for 0.2 seconds.

Endpoint: Absence of tonic hindlimb extension (90° angle to torso) is considered "protection."

Calculation: Use probit analysis to calculate ED50.

[3H]-Batrachotoxinin A 20-α-Benzoate (BTX) Binding
Assay
Objective: Measure affinity for the NaV channel pore (Site 2).

Tissue: Rat cerebrocortical synaptosomes.[1]

Ligand: [3H]-BTX (10 nM) + Scorpion venom (to open channels).

Incubation: Incubate synaptosomes with test compound (10 µM – 1 mM) for 60 min at 37°C.

Filtration: Rapid vacuum filtration over GF/C filters.

Readout: Liquid scintillation counting.

Result: Calculate IC50 for displacement of BTX. Lacosamide typically shows weak

displacement in this assay (IC50 > 100 µM) because it binds to the inactivated state, not the
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open state favored by BTX. This is a critical control to distinguish the mechanism.

Synthesis & SAR Visualization
The structural evolution from a simple phenoxyacetamide to the potent Lacosamide scaffold

illustrates the importance of the N-benzyl and chiral domains.
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ED50 ~ 4.5 mg/kg
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Figure 2: Structure-Activity Relationship (SAR) progression. Adding the N-benzyl group

improves potency, but the switch to the chiral amino acid scaffold (Lacosamide) maximizes

activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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